Erdosteine

COPD Exacerbation Prevention Network Meta-Analysis

Erdosteine (CAS 84611-23-4): thiol mucolytic prodrug superior to NAC/carbocysteine. Hepatic bioactivation yields sustained mucolytic, antioxidant, anti-inflammatory effects. Network meta-analysis (2,753 COPD patients): erdosteine > carbocysteine > NAC for exacerbation reduction; only erdosteine significantly reduces hospitalization. RESTORE study: 17.1% fewer exacerbations, 24.6% shorter duration. GI tolerability ~7% vs 20-24% (NAC). Preferred procurement for respiratory portfolios.

Molecular Formula C8H11NO4S2
Molecular Weight 249.3 g/mol
CAS No. 84611-23-4
Cat. No. B1671612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdosteine
CAS84611-23-4
SynonymsDostein
Edirel
erdosteine
Esteclin
RV 144
RV-144
S-(2-(N-3-(2-oxo-tetrahydrothienyl)acetamido))thioglycolic acid
Vectrine
Molecular FormulaC8H11NO4S2
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)CSCC(=O)O
InChIInChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
InChIKeyQGFORSXNKQLDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Erdosteine 84611-23-4: Procurement-Ready Thiol-Based Mucolytic with Documented Antioxidant and Anti-Inflammatory Activity


Erdosteine (CAS 84611-23-4) is a thiol-containing mucoactive prodrug developed for the treatment of acute and chronic respiratory diseases characterized by abnormal mucus production and impaired clearance, including chronic obstructive pulmonary disease (COPD) and chronic bronchitis [1]. Following oral administration, erdosteine is rapidly absorbed and undergoes first-pass hepatic metabolism to yield at least three active metabolites, primarily the open-ring derivative Metabolite I (N-thiodiglycolyl-homocysteine), which contains free sulfhydryl (-SH) groups responsible for its pleiotropic pharmacological profile [1]. This active metabolite exerts a tripartite mechanism of action: (1) direct mucolytic activity via cleavage of disulfide bonds in mucus glycoproteins, thereby reducing sputum viscoelasticity and enhancing mucociliary clearance [1]; (2) potent free radical scavenging and antioxidant effects, including the reduction of reactive oxygen species (ROS) and the preservation of endogenous glutathione levels [1]; and (3) anti-inflammatory activity mediated by the inhibition of pro-inflammatory cytokine synthesis and neutrophil recruitment [1]. Unlike many other thiol agents, erdosteine is administered as a prodrug, which confers a favorable gastrointestinal tolerability profile while maintaining clinical efficacy comparable or superior to direct-acting mucolytics [1]. This combination of mechanisms positions erdosteine as a differentiated therapeutic option within the thiol mucolytic class, with specific advantages over N-acetylcysteine (NAC) and carbocysteine in COPD exacerbation management as detailed in subsequent sections [1].

Why Generic Substitution of Erdosteine 84611-23-4 with Other Thiol Mucolytics May Compromise Therapeutic Outcomes: A Procurement Perspective


Generic substitution within the thiol mucolytic class—particularly among erdosteine, N-acetylcysteine (NAC), and carbocysteine—is not clinically equivalent due to fundamental differences in pharmacokinetic profiles, molecular mechanisms, and therapeutic outcomes [1]. Erdosteine is a prodrug that requires hepatic bioactivation to generate its active metabolites, which are then distributed to the respiratory tract where they exert sustained mucolytic and antioxidant effects [1]. In contrast, NAC is a direct-acting free thiol that is rapidly oxidized in the gastrointestinal tract and plasma, resulting in limited bioavailability and a short duration of action [1]. These differences translate into divergent clinical efficacy: a network meta-analysis of 2,753 COPD patients demonstrated a clear efficacy ranking of erdosteine > carbocysteine > NAC for reducing acute exacerbations, with only erdosteine significantly lowering both the risk of experiencing at least one exacerbation and the risk of hospitalization [1]. Furthermore, erdosteine's prodrug design confers a distinct safety advantage: the incidence of gastrointestinal adverse events is approximately 7% with erdosteine compared to up to 24% with NAC [2]. Therefore, procurement decisions that treat these agents as interchangeable overlook these quantifiable and clinically meaningful differences, potentially compromising patient outcomes and healthcare resource utilization.

Quantitative Evidence Guide: Differentiating Erdosteine (84611-23-4) from In-Class Thiol Mucolytics for Evidence-Based Procurement


Superior Reduction in COPD Exacerbation Risk: Erdosteine vs. Carbocysteine and NAC in Network Meta-Analysis

A network meta-analysis of 2,753 COPD patients across 7 randomized controlled trials compared the efficacy of erdosteine 600 mg/day, carbocysteine 1500 mg/day, and N-acetylcysteine (NAC) 1200 mg/day [1]. The analysis ranked effectiveness as erdosteine > carbocysteine > NAC [1]. Notably, only erdosteine significantly reduced the risk of experiencing at least one acute exacerbation of COPD (AECOPD) (P < 0.01) and the risk of hospitalization due to AECOPD (P < 0.05) [1]. Both erdosteine and NAC significantly reduced the duration of AECOPD (P < 0.01), but the overall efficacy/safety profile of erdosteine was found to be superior [1].

COPD Exacerbation Prevention Network Meta-Analysis

Reduced Exacerbation Rate and Duration vs. Placebo: The RESTORE Study

The RESTORE study, a randomized, double-blind, placebo-controlled trial in 467 COPD patients (GOLD stage II-III), evaluated erdosteine 300 mg twice daily added to usual maintenance therapy for 12 months [1]. Compared to placebo, erdosteine significantly reduced the overall mean exacerbation rate by 17.1% (P=0.01) and the mild exacerbation rate by 57.1% (P=0.002) [1]. Additionally, erdosteine lowered the mean exacerbation duration by 24.6% (9.55 vs. 12.63 days; P=0.023) [1]. The percentage of patients with adverse events was similar between the two treatment groups, indicating a placebo-like safety profile [1].

COPD Exacerbation Management RESTORE Trial

Potent Mucolytic Activity: 5x Greater Sputum Reduction vs. N-Acetylcysteine

Pharmacological studies comparing the muco-regulatory activity of erdosteine with other agents have demonstrated its superior potency [1]. Intravenous administration of erdosteine was found to be approximately 5 times as active as N-acetylcysteine in reducing sputum viscosity and improving mucus clearance [1]. Compared to other mucolytics, erdosteine was also 1.8 times as active as sobrerol and bromhexine, and 1.4 times as active as ambroxol [1]. This enhanced potency is attributed to the sustained generation of active metabolites with free thiol groups after oral administration [1].

Mucolytic Sputum Clearance Pharmacodynamics

Superior Symptom Control vs. Other Mucolytics: Meta-Analysis of Individual Patient Data

A meta-analysis of individual patient data from 1,046 patients across 15 randomized controlled trials compared erdosteine with placebo and other mucolytics for the treatment of chronic bronchitis or COPD [1]. Erdosteine induced a significant reduction in the cumulative global efficacy index (cGEI) versus comparators (-1.02; 95% CI: -1.60 to -0.44; P=0.0006) [1]. On individual symptoms, erdosteine significantly improved cough frequency (-0.19; 95% CI: -0.34 to -0.03), cough intensity (-0.30; 95% CI: -0.44 to -0.17), sputum viscosity (-0.28; 95% CI: -0.49 to -0.07), difficulty to expectorate (-0.24; 95% CI: -0.40 to -0.08), and catarrh rhonchi at auscultation (-0.35; 95% CI: -0.60 to -0.10) [1]. The overall physician efficacy assessment favored erdosteine, doubling the chance of success compared with placebo and mucolytics (OR: 2.06; 95% CI: 1.27 to 3.33) [1].

Chronic Bronchitis Symptom Management Meta-Analysis

Enhanced Antibiotic Activity: Erdosteine Potentiates Ciprofloxacin Against Bacterial Biofilms

Erdosteine's active metabolite (Met I) enhances the activity of ciprofloxacin against bacterial biofilms, a key factor in chronic respiratory infections [1]. The combination of Met I (5 and 10 μg/mL) with sub-MIC concentrations of ciprofloxacin (1/4, 1/8, 1/16 MIC) significantly potentiated the inhibition of Staphylococcus aureus and Escherichia coli adhesiveness to human mucosal cells compared to ciprofloxacin alone [1]. Furthermore, erdosteine facilitated antibiotic penetration into mature 24-hour biofilms of methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA), leading to a significantly greater reduction in biofilm-dwelling bacteria than antibiotic treatment alone [2].

Antibiotic Adjuvant Biofilm Respiratory Infection

Superior Gastrointestinal Tolerability: 7% GI AE Rate vs. 20-24% for Other Thiols

Thiol-containing mucolytics are frequently associated with gastrointestinal adverse effects (GI AEs) due to direct mucosal irritation [1]. Erdosteine, as a prodrug, avoids direct gastric exposure to free thiol groups, resulting in significantly improved GI tolerability [1]. Clinical data indicate that the incidence of GI AEs with erdosteine is approximately 7%, whereas other thiol agents like N-acetylcysteine (NAC) have an estimated incidence of approximately 20-24% [1]. A comparative study reported that 0% of patients treated with erdosteine experienced GI disturbances, compared to 24% of patients treated with NAC . This difference is clinically meaningful and can impact patient adherence to long-term therapy [1].

Safety Tolerability Prodrug

Optimal Research and Clinical Application Scenarios for Erdosteine (84611-23-4) Based on Quantitative Evidence


Prevention of Acute Exacerbations in Moderate-to-Severe COPD

Erdosteine is indicated for the prevention of acute exacerbations in patients with moderate-to-severe COPD (GOLD stage II-III). Evidence from the RESTORE study demonstrates that adding erdosteine 300 mg twice daily to standard maintenance therapy reduces the overall exacerbation rate by 17.1% (P=0.01) and the duration of exacerbations by 24.6% (P=0.023) [1]. Network meta-analysis further confirms that only erdosteine, among thiol mucolytics, significantly reduces the risk of hospitalization due to AECOPD (P < 0.05) [2]. This makes erdosteine a preferred mucolytic option for reducing healthcare resource utilization in this patient population.

Adjunctive Therapy in Chronic Bronchitis with Difficult Expectoration

In patients with chronic bronchitis experiencing persistent cough and difficulty expectorating thick sputum, erdosteine provides superior symptom control compared to placebo and other mucolytics. A meta-analysis of 1,046 patients showed significant improvements in cough frequency (-0.19), cough intensity (-0.30), sputum viscosity (-0.28), and difficulty to expectorate (-0.24) [3]. The overall physician assessment favored erdosteine, doubling the chance of treatment success (OR 2.06; 95% CI 1.27-3.33) [3]. This evidence supports the selection of erdosteine over alternative mucolytics for targeted symptom relief in chronic bronchitis.

Adjunct to Antibiotic Therapy in Biofilm-Associated Respiratory Infections

Erdosteine's active metabolite enhances the penetration and activity of antibiotics against bacterial biofilms, a common feature in chronic respiratory infections [4]. In vitro studies demonstrate that erdosteine significantly potentiates the inhibition of S. aureus and E. coli adhesion to mucosal cells when combined with ciprofloxacin, and enhances antibiotic efficacy against mature MRSA and MSSA biofilms [4]. This property positions erdosteine as a valuable adjunct to antibiotic therapy in patients with chronic bronchitis or COPD experiencing acute infective exacerbations, particularly where biofilm formation may contribute to treatment failure.

Long-Term Mucolytic Therapy in Patients Intolerant to NAC

For patients requiring long-term mucolytic therapy who experience gastrointestinal adverse effects with direct-acting thiol agents like N-acetylcysteine (NAC), erdosteine offers a well-tolerated alternative. Erdosteine's prodrug design results in a GI AE incidence of approximately 7%, compared to 20-24% with NAC [5]. A comparative study reported 0% GI disturbances with erdosteine versus 24% with NAC . This favorable safety profile supports the use of erdosteine in patients who have previously discontinued other mucolytics due to poor tolerability, thereby improving long-term adherence and clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erdosteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.